molecular formula C12H2Cl6O2 B1329395 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin CAS No. 39227-62-8

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin

Cat. No.: B1329395
CAS No.: 39227-62-8
M. Wt: 390.9 g/mol
InChI Key: BSJDQMWAWFTDGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin can be synthesized through various chlorination reactions involving dibenzo-p-dioxin as the starting material. The chlorination process typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally during the manufacture of other chlorinated compounds, such as pesticides and herbicides . The compound can also be formed during the combustion of organic materials in the presence of chlorine, such as in waste incineration processes .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin has several applications in scientific research, including:

Mechanism of Action

The toxic effects of 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a cascade of molecular events that lead to changes in gene expression. This can result in various toxic outcomes, including disruption of endocrine function, immune suppression, and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin is unique due to its specific pattern of chlorination, which influences its chemical properties and biological activity. Compared to other hexachlorodibenzo-p-dioxins, it may exhibit different levels of toxicity and environmental persistence .

Properties

IUPAC Name

1,2,4,6,7,9-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDQMWAWFTDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074042
Record name 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39227-62-8
Record name 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39227-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,7,9-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS455BPQ7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes α-propylene glycol a suitable solvent for the photocatalytic degradation of 1,2,4,6,7,9-HxCDD?

A1: While the study doesn't delve into the specific reasons for α-propylene glycol's suitability, it highlights its effectiveness as a solvent for this process. Further research is needed to understand the underlying chemical interactions between α-propylene glycol, 1,2,4,6,7,9-HxCDD, and the photocatalyst during degradation. Factors like solubility, stability of the reaction intermediates, and potential interactions with the photocatalyst could contribute to the solvent's efficacy.

Q2: The study mentions the detection of lower chlorinated dioxins during the photocatalytic degradation of highly chlorinated PCDDs like 1,2,4,6,7,9-HxCDD. What does this suggest about the degradation mechanism?

A: The detection of lower chlorinated dioxins suggests that reductive dechlorination is a likely mechanism in the photocatalytic degradation of 1,2,4,6,7,9-HxCDD []. This means that the process likely involves the removal of chlorine atoms from the 1,2,4,6,7,9-HxCDD molecule through a reduction reaction, leading to the formation of less chlorinated dioxin byproducts. Further investigation is needed to fully elucidate the specific steps and intermediates involved in this degradation pathway.

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